molecular formula C19H18ClN3O4 B4156644 N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B4156644
M. Wt: 387.8 g/mol
InChI Key: DZXRIIYTTBZNAA-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxyphenyl group, and a pyrrolidinecarbohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoyl chloride to form 4-chlorobenzoyl chloride.

    Coupling with Methoxyphenyl Group: The 4-chlorobenzoyl chloride is then reacted with 3-methoxyaniline to form N-(4-chlorobenzoyl)-3-methoxyaniline.

    Cyclization to Form Pyrrolidine Ring: The intermediate is further reacted with ethyl acetoacetate and hydrazine hydrate to form the pyrrolidine ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide: Similar compounds include other benzoyl derivatives and pyrrolidinecarbohydrazides with different substituents.

    N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide: Compounds with similar structures but different functional groups, such as N-(4-chlorobenzoyl)-3-methoxyaniline.

Uniqueness

The uniqueness of N’-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-27-16-4-2-3-15(10-16)23-11-13(9-17(23)24)19(26)22-21-18(25)12-5-7-14(20)8-6-12/h2-8,10,13H,9,11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXRIIYTTBZNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
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N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
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N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
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N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
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N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
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N'-[(4-chlorophenyl)carbonyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

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